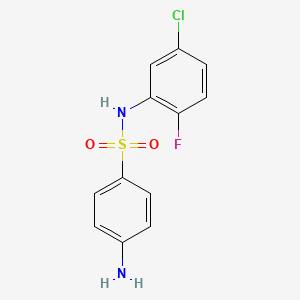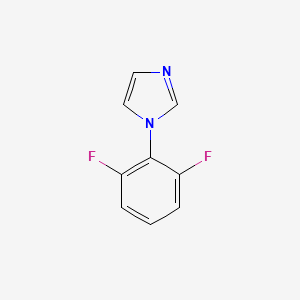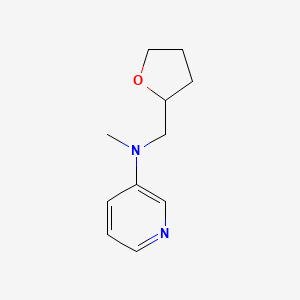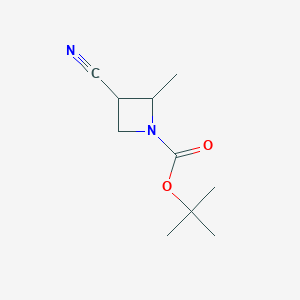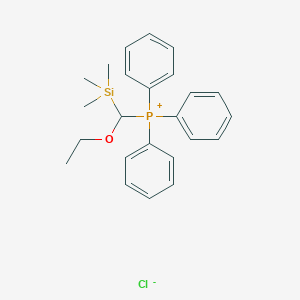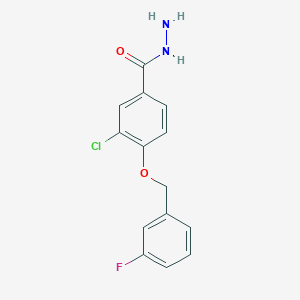![molecular formula C6H4ClN3S B13002050 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
7-Chloro-5-methylthiazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thione form can be alkylated with alkyl halides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like morpholine under mild conditions.
Alkylation Reactions: Use alkyl halides and bases like triethylamine in solvents such as acetonitrile.
Major Products:
Substitution Products: Derivatives with different substituents on the chlorine atom.
Alkylation Products: Alkylthio derivatives formed by alkylation at the sulfur atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- Thiazolo[4,5-d]pyrimidine derivatives
Comparison: 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct biological activities. Compared to other thiazolo[4,5-d]pyrimidine derivatives, it exhibits a broader spectrum of antimicrobial and antiviral activities .
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
7-chloro-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)8-2-11-4/h2H,1H3 |
InChI Key |
BROHJHIFGLOAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


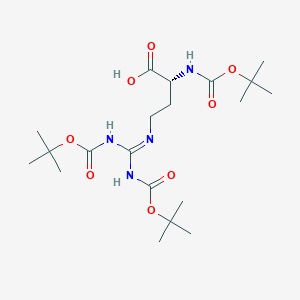
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)
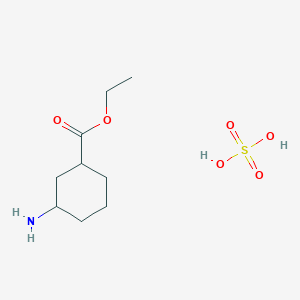
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
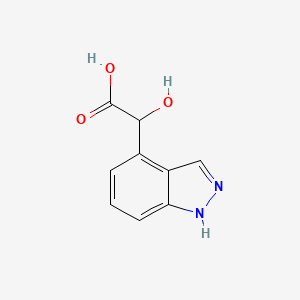

![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
